![molecular formula C26H26ClN3O6 B2848655 5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid CAS No. 442649-51-6](/img/structure/B2848655.png)
5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a hydrazide derivative incorporating a quinoline moiety . It has been evaluated for its anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines . The quinoline hydrazide also induced G1 cell cycle arrest, as well as upregulation of the p27 kip1 cell cycle regulating protein .
Synthesis Analysis
The parent compound and new quinoline derivatives were prepared from the corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions . Further modification of the parent compound was achieved by replacement of the quinoline moiety with other aromatic systems .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Researchers have developed novel derivatives with structural similarities, focusing on their synthesis and evaluation for antimicrobial properties. For instance, novel quinazolinone derivatives were synthesized and assessed for their antimicrobial activity, highlighting the chemical versatility and potential of such compounds in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2012).
Crystal Structures and DFT Studies
The synthesis and characterization of certain derivatives, including their crystal structures and DFT (Density Functional Theory) studies, provide insights into the molecular geometry and potential chemical reactivity of these compounds. Such research aids in understanding the fundamental properties that could be harnessed for various applications (Şahin et al., 2011).
Antioxidant Properties of Quinolinone Derivatives
Quinolinone derivatives have been synthesized and characterized, with some studies focusing on their potential as antioxidants in lubricating greases, indicating the broader applicability of these compounds beyond pharmaceuticals to industrial applications (Hussein, Ismail, & El-Adly, 2016).
Antitumor Activity
Certain pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have been synthesized and evaluated for their antitumor activity, demonstrating the potential of such compounds in cancer research and therapy (Montoya et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O6/c1-34-17-9-7-15-11-18(26(27)28-19(15)13-17)21-14-20(16-8-10-22(35-2)23(12-16)36-3)29-30(21)24(31)5-4-6-25(32)33/h7-13,21H,4-6,14H2,1-3H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWMIAIQOJWILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC(=C(C=C4)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
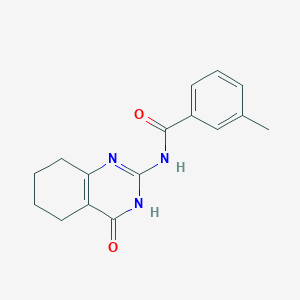
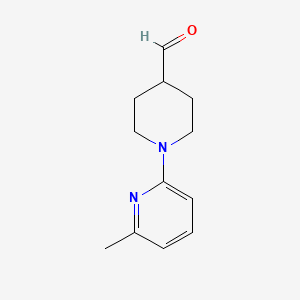
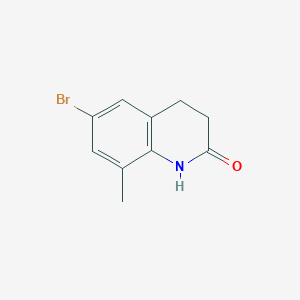
![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2848575.png)
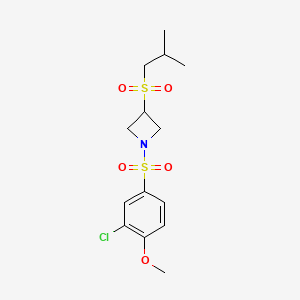

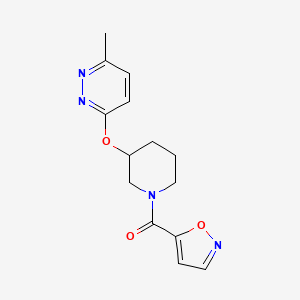
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2848581.png)

![N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2848583.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848590.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2848593.png)
